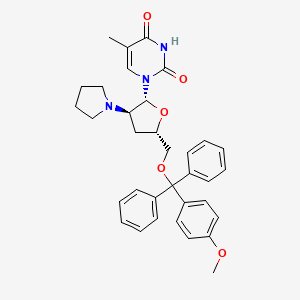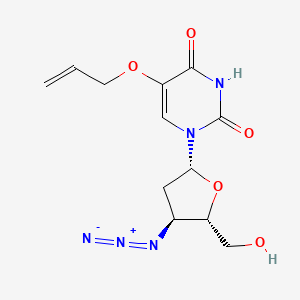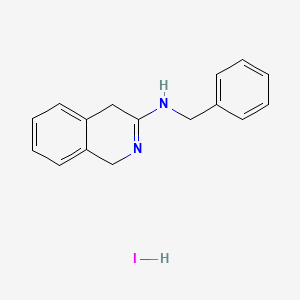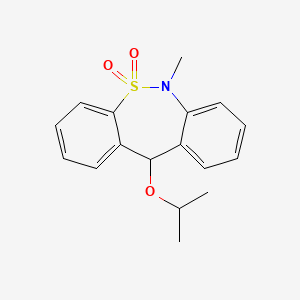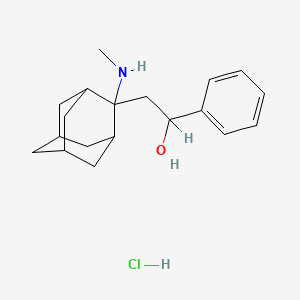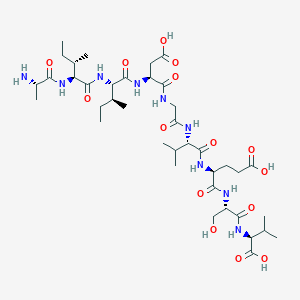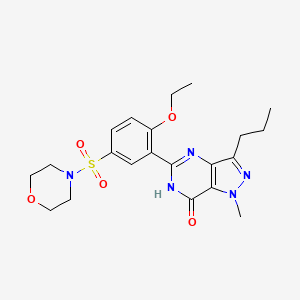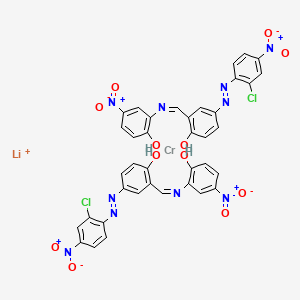
1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “D 69” is a synthetic organic molecule known for its role as a phospholipase D inhibitor. It exhibits approximately 20-fold selectivity for phospholipase D1 over phospholipase D2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “D 69” involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of “D 69” may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as preparative liquid chromatography are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
“D 69” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert “D 69” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced naphthalene-2-carboxamide derivatives .
Wissenschaftliche Forschungsanwendungen
“D 69” has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting phospholipase D, which is involved in various cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in targeting diseases related to phospholipase D activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of “D 69” involves its selective inhibition of phospholipase D1. By binding to the active site of the enzyme, “D 69” prevents the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This inhibition affects various cellular signaling pathways and can modulate cellular functions such as membrane trafficking, cytoskeletal organization, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 68: Another phospholipase D inhibitor with different selectivity profiles.
Compound 70: A structurally similar compound with variations in the benzimidazole moiety.
Uniqueness
“D 69” stands out due to its high selectivity for phospholipase D1 over phospholipase D2, making it a valuable tool for studying the specific roles of these enzymes in cellular processes. Its unique structure also allows for modifications that can enhance its potency and selectivity .
Eigenschaften
CAS-Nummer |
13351-02-5 |
|---|---|
Molekularformel |
C11H14ClN5 |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16) |
InChI-Schlüssel |
AXIUXECRTOGILY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)Cl)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




